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Compound of Interest

Compound Name: 4-Hydroxyphenylacetaldehyde

Cat. No.: B018310 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxyphenylacetaldehyde (p-HPA), an important intermediate in the metabolism of

tyramine and a key precursor in the biosynthesis of various natural products.[1][2] This

document is intended to serve as a valuable resource for researchers in medicinal chemistry,

natural product synthesis, and drug development by presenting detailed spectroscopic

information, experimental protocols, and relevant metabolic pathways.

Spectroscopic Data Summary
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR),

and mass spectrometry (MS) data for 4-Hydroxyphenylacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted, 500 MHz, D₂O)[3]
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Chemical Shift (ppm) Multiplicity Assignment

7.12 d H-2, H-6 (Aromatic)

6.80 d H-3, H-5 (Aromatic)

3.58 s H-α (Methylene)

9.65 s H-β (Aldehyde)

¹³C NMR (Predicted)

Note: Experimental data for the ¹³C NMR of 4-Hydroxyphenylacetaldehyde is not readily

available. The following are predicted values based on the analysis of structurally similar

compounds such as 4-hydroxybenzaldehyde and 4-hydroxyphenylacetone.[4][5][6]

Chemical Shift (ppm) Assignment

~200 C=O (Aldehyde)

~155 C-4 (Aromatic, C-OH)

~130 C-2, C-6 (Aromatic)

~125 C-1 (Aromatic)

~116 C-3, C-5 (Aromatic)

~45 CH₂ (Methylene)

Infrared (IR) Spectroscopy
The IR spectrum of 4-Hydroxyphenylacetaldehyde is characterized by the vibrational

frequencies of its key functional groups: the phenolic hydroxyl group, the aromatic ring, and the

aldehyde group.[7][8][9][10]
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad
O-H Stretch (Phenol, H-

bonded)

3100-3000 Medium C-H Stretch (Aromatic)

2850-2750 Medium, Two Bands C-H Stretch (Aldehyde)

1725-1705 Strong C=O Stretch (Aldehyde)

1600, 1500 Medium-Strong C=C Stretch (Aromatic Ring)

1250-1200 Strong C-O Stretch (Phenol)

Mass Spectrometry (MS)
Mass spectrometry of 4-Hydroxyphenylacetaldehyde reveals its molecular weight and

characteristic fragmentation patterns.[11][12]

m/z Relative Abundance Assignment

136 High [M]⁺ (Molecular Ion)

107 High [M - CHO]⁺

77 Medium [C₆H₅]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4-Hydroxyphenylacetaldehyde in

0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

Data Acquisition:

Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.
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Acquire ¹³C NMR spectra on a 100 or 125 MHz spectrometer.

Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay,

and 16-32 scans.

Typical parameters for ¹³C NMR include a 45° pulse angle, a 2-5 second relaxation delay,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium

bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin,

transparent pellet.

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal

absorption in the regions of interest.

Data Acquisition:

Obtain a background spectrum of the KBr pellet or the solvent.

Place the sample in the IR spectrometer and acquire the spectrum.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Data Processing: Subtract the background spectrum from the sample spectrum to obtain the

final IR spectrum of the compound.

Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile

compound like 4-Hydroxyphenylacetaldehyde, gas chromatography (GC) can be coupled
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with mass spectrometry (GC-MS).[11] Alternatively, direct infusion into an electrospray

ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used.

Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for

GC-MS.[13][14] ESI and APCI are softer ionization techniques often used with liquid

chromatography-mass spectrometry (LC-MS).

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a

mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion

intensity versus m/z.

Metabolic Pathway of 4-Hydroxyphenylacetaldehyde
4-Hydroxyphenylacetaldehyde is a key intermediate in the metabolism of tyramine.[1][2] The

following diagram illustrates this pathway.

Tyramine 4-Hydroxyphenyl-
acetaldehyde

Monoamine Oxidase (MAO)

4-Hydroxyphenyl-
acetic acid

Aldehyde Dehydrogenase (ALDH)

TyrosolAlcohol Dehydrogenase (ADH)

Click to download full resolution via product page

Metabolic conversion of tyramine to 4-Hydroxyphenylacetaldehyde and its subsequent
products.

Experimental Workflow for Spectroscopic Analysis
The logical workflow for the complete spectroscopic characterization of 4-
Hydroxyphenylacetaldehyde is outlined below.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis of
4-Hydroxyphenylacetaldehyde
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(e.g., Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation and
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Workflow for the synthesis, purification, and spectroscopic analysis of 4-
Hydroxyphenylacetaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-Hydroxyphenylacetaldehyde - Wikipedia [en.wikipedia.org]

2. mdpi.com [mdpi.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b018310?utm_src=pdf-body-img
https://www.benchchem.com/product/b018310?utm_src=pdf-body
https://www.benchchem.com/product/b018310?utm_src=pdf-body
https://www.benchchem.com/product/b018310?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/4-Hydroxyphenylacetaldehyde
https://www.mdpi.com/2072-6643/17/23/3784
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b018310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted)
(HMDB0003767) [hmdb.ca]

4. 4-Hydroxyphenylacetone(770-39-8) 13C NMR spectrum [chemicalbook.com]

5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3,
experimental) (HMDB0011718) [hmdb.ca]

6. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR [m.chemicalbook.com]

7. pubs.acs.org [pubs.acs.org]

8. orgchemboulder.com [orgchemboulder.com]

9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ?
functional groups present finger print for identification of phenol image diagram doc brown's
advanced organic chemistry revision notes [docbrown.info]

10. chem.libretexts.org [chem.libretexts.org]

11. Showing Compound 4-Hydroxyphenylacetaldehyde (FDB023224) - FooDB [foodb.ca]

12. fiveable.me [fiveable.me]

13. Mass Spectrometry [www2.chemistry.msu.edu]

14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

To cite this document: BenchChem. [Spectroscopic Profile of 4-Hydroxyphenylacetaldehyde:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b018310#spectroscopic-data-nmr-ir-ms-of-4-
hydroxyphenylacetaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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